Di(prop-2-yn-1-yl) oxalate

Übersicht

Beschreibung

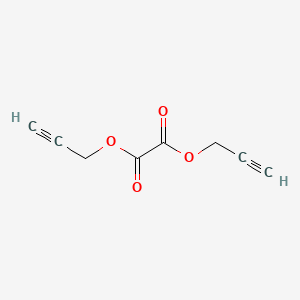

Di(prop-2-yn-1-yl) oxalate, also known as ethanedioic acid, di-2-propynyl ester, is an organic compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol . This compound is characterized by the presence of two prop-2-yn-1-yl groups attached to an oxalate moiety, making it a diester of oxalic acid.

Vorbereitungsmethoden

Di(prop-2-yn-1-yl) oxalate can be synthesized through the esterification of oxalic acid with propargyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Analyse Chemischer Reaktionen

Di(prop-2-yn-1-yl) oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Cycloaddition: The compound can participate in cycloaddition reactions to form cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Enzyme Inhibition Studies

Di(prop-2-yn-1-yl) oxalate has been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that derivatives of oxalate compounds can exhibit significant activity against acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system. The structure-activity relationship (SAR) analyses indicate that modifications in the alkynyl groups can enhance inhibitory potency against AChE, making this compound a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's .

1.2 Anticancer Activity

Research has highlighted the potential anticancer properties of this compound derivatives. For instance, compounds with similar oxalate structures have demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that this compound could be further explored as a scaffold for designing novel anticancer agents .

Materials Science

2.1 Polymerization Initiators

This compound has been utilized as a polymerization initiator in the synthesis of advanced materials. Its ability to undergo thermal decomposition makes it suitable for initiating radical polymerization processes. This application is particularly relevant in developing functional polymers with specific properties, such as conductivity or enhanced mechanical strength .

2.2 Synthesis of Metal-Organic Frameworks (MOFs)

In materials science, this compound has been employed as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs constructed with this compound exhibit unique porosity and surface area characteristics, making them suitable for applications in gas storage and separation technologies. The incorporation of this compound into MOFs has been shown to enhance their stability and selectivity for specific gases .

Analytical Chemistry

3.1 Precipitation Techniques

This compound plays a role in analytical chemistry, particularly in the precipitation of rare earth elements (REEs). The compound's oxalate group facilitates the formation of insoluble REE oxalates, which can be separated from solutions using gravimetric methods. This application is critical in extracting and analyzing trace amounts of REEs from various matrices .

3.2 Sensor Development

The compound has also been explored for its potential use in sensor technologies. Its unique chemical properties allow it to be integrated into sensor devices that detect specific ions or molecules through changes in conductivity or fluorescence. Research indicates that this compound-based sensors can achieve high sensitivity and selectivity for target analytes .

Case Studies

Wirkmechanismus

The mechanism of action of di(prop-2-yn-1-yl) oxalate involves its ability to undergo various chemical transformations, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects . The pathways involved in these interactions depend on the specific derivatives and the context of their use.

Vergleich Mit ähnlichen Verbindungen

Di(prop-2-yn-1-yl) oxalate can be compared with other similar compounds such as:

Di(prop-2-yn-1-yl) succinate: This compound has a similar structure but with a succinate moiety instead of an oxalate moiety.

Propargyl oxalate: This compound has a similar ester structure but with different alkyl groups attached to the oxalate moiety.

The uniqueness of this compound lies in its specific reactivity and the ability to form complex cyclic structures through cycloaddition reactions, which are not as readily achieved with other similar compounds.

Biologische Aktivität

Di(prop-2-yn-1-yl) oxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications for health, particularly in relation to oxalate metabolism and nephropathy.

This compound is an ester derived from oxalic acid, characterized by the presence of two prop-2-yn-1-yl groups. The general structure can be represented as follows:

The synthesis typically involves the reaction of oxalic acid with propargyl alcohol under acidic conditions, leading to the formation of the diester. Various methods have been explored to optimize yields and purity, including solvent-free reactions and microwave-assisted synthesis.

This compound exhibits several biological activities that are of interest in pharmacology:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Nephrotoxicity : High levels of oxalate are associated with kidney damage and stone formation. This compound's role in modulating oxalate levels in the body is crucial, particularly in cases of secondary oxalate nephropathy.

- Cytotoxicity : Research indicates that derivatives of oxalates can induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

Oxalate Nephropathy

A notable case study reported a 68-year-old male who developed acute kidney injury attributed to oxalate nephropathy after prolonged use of polyethylene glycol, which can be metabolized into oxalates. His serum oxalate levels were significantly elevated, leading to renal interstitial deposition of calcium oxalate crystals . This highlights the importance of monitoring oxalate levels in patients receiving treatments that may increase endogenous production or absorption.

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| Serum Creatinine (mg/dL) | 1.4 | 7.7 |

| Urine Oxalate (mmol/24 hr) | 0.11 - 0.46 | 0.41 |

This case underscores the potential nephrotoxic effects of compounds like this compound when combined with other medications that influence oxalate metabolism.

Clinical Research Findings

Research has demonstrated that compounds similar to this compound can affect calcium and oxalate metabolism significantly:

- Oxalate Absorption : Studies indicate that the absorption of dietary oxalates is mediated by specific transporters in the intestines, which can be influenced by various dietary components .

- Kidney Stone Formation : Elevated urinary oxalate excretion is a major risk factor for calcium oxalate stone formation, which is prevalent among patients with chronic kidney disease (CKD) .

Eigenschaften

IUPAC Name |

bis(prop-2-ynyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c1-3-5-11-7(9)8(10)12-6-4-2/h1-2H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWVQLWOBPHQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617755 | |

| Record name | Diprop-2-yn-1-yl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71573-77-8 | |

| Record name | Diprop-2-yn-1-yl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(2-propynyl) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.